Orientin
Overview
Description
Orientin is a C-glycosyl compound that is luteolin substituted by a beta-D-glucopyranosyl moiety at position 8 . It has a role as an antioxidant and a metabolite . It is a C-glycosyl compound, a tetrahydroxyflavone, and a 3’-hydroxyflavonoid . It is functionally related to a luteolin .
Synthesis Analysis
Orientin is often extracted from medicinal plants . The extraction of bioactive compounds from medicinal plants is a crucial step in producing plant-derived drugs . Orientin is one of the bioactive compounds isolable from medicinal plants .Molecular Structure Analysis
The chemical structure of orientin consists mostly of phenol groups with two ether groups and one ketone group . Therefore, a polar solvent such as methanol, ethanol, or water is required to extract orientin from the medicinal plants .Chemical Reactions Analysis
Orientin has been reported to have extensive medicinal properties, including antioxidant, antiaging, antiviral, antibacterial, anti-inflammation, vasodilatation and cardioprotective, radiation protective, neuroprotective, antidepressant-like, antiadipogenesis, and antinociceptive effects .Physical And Chemical Properties Analysis
Orientin has a molecular formula of C21H20O11 and a molecular weight of 448.4 g/mol . It has one ketone, two ether, and phenyl groups in its chemical structure .Scientific Research Applications
1. Alleviating Liver Inflammation
- Application Summary : Orientin has been found to alleviate liver inflammation, particularly in hepatic stellate cells (HSCs). It has been used in vitro in lipopolysaccharide (LPS)-induced inflammation and in vivo in carbon tetrachloride (CCl4)-induced liver fibrosis in mice .
- Methods of Application : Orientin was administered at a dosage of 1 mg/kg. The in vitro study involved LPS-induced inflammation in HSCs, while the in vivo study involved CCl4-induced liver fibrosis in mice .
- Results : Orientin demonstrated protection against LPS-induced HSC inflammation as evidenced by a decrease in iNOS, NO, and TNF-α and inhibition of the fibrotic markers ZEB-2 and PTEN. It also afforded protection against CCl4-induced liver fibrosis in mice .
2. Regulating Proliferation and Migration of Hepatocellular Carcinoma Cells
- Application Summary : Orientin has been found to regulate the proliferation and migration of hepatocellular carcinoma cells .
- Methods of Application : The study investigated the effects of orientin on the viability, proliferation, and migration of hepatocellular carcinoma cells in vitro .
- Results : Orientin was found to inhibit the proliferation, migration, and the activation of NF-κB signaling pathway in hepatocellular carcinoma cells .
3. Neuroprotective Activities
- Application Summary : Orientin has been found to have modulating effects on various neuropathological pathways such as Nrf2-ARE, PI3K/Akt, JNKERK1/ 2, and TLR4/NF-kB .
- Methods of Application : The study involved investigating the neuropharmacological benefits of Orientin .
- Results : Orientin was found to have modulating effects on various neuropathological pathways .
4. Improving Substrate Utilization and Energy Regulation
- Application Summary : Orientin has been found to improve substrate utilization and the expression of major genes involved in insulin signaling and energy regulation in cultured insulin-resistant liver cells .
- Methods of Application : The study involved investigating the effects of Orientin on substrate utilization and energy regulation .
- Results : Orientin was found to improve substrate utilization and the expression of major genes involved in insulin signaling and energy regulation .
5. Mitigating Colorectal Cancer
- Application Summary : Orientin, a C-glycosyl flavonoid found in diverse medicinal flora, has been shown to have beneficiary effects in treating cancers, cardiovascular diseases, and neurodegenerative disorders. Recent preclinical validation studies on orientin have evidently shown its anti-carcinogenic effect against human colorectal adenocarcinoma cells and carcinogen-induced CRC albino Wistar rat models .
- Methods of Application : The study involved investigating the effects of Orientin on colorectal cancer cells .
- Results : Orientin reinstates the antioxidants to put forth their scavenging mechanism and limits the activation of phase 1 enzymes. Orientin induces mitochondrial intrinsic apoptosis in CRC cells, and thereby actively interrupt cell proliferation and inflammatory signaling pathways without disturbing the normal tissue .
6. Enhancing Substrate Metabolism
- Application Summary : Orientin has been found to modulate the essential genes involved in energy regulation to enhance substrate metabolism. It was used in a well-established hepatic insulin resistance model of exposing C3A liver cells to a high concentration of palmitate (0.75 mM) for 16 hrs .
- Methods of Application : These insulin-resistant liver cells were treated with orientin (10 µM) for 3 h to assess the therapeutic effect of orientin .
- Results : Orientin effectively improved metabolic activity, mainly by maintaining substrate utilization which was marked by enhanced glucose and palmitate uptake by liver cells subjected to insulin resistance .
7. Modulating Glucose Homeostasis
- Application Summary : Orientin has been found to modulate glucose homeostasis to improve metabolic function in experimental models of type 2 diabetes .
- Methods of Application : The study involved exposing C3A liver cells to a high concentration of palmitate (0.75 mM) for 16 hrs. These insulin-resistant liver cells were treated with orientin (10 µM) for 3 h .
- Results : Orientin effectively improved metabolic activity, mainly by maintaining substrate utilization which was marked by enhanced glucose and palmitate uptake by liver cells subjected to insulin resistance .
8. Antioxidant Activity
- Application Summary : Orientin reinstates the antioxidants to put forth their scavenging mechanism and limits the activation of phase 1 enzymes .
- Methods of Application : The study involved investigating the effects of Orientin on antioxidant activity .
- Results : Orientin was found to induce mitochondrial intrinsic apoptosis in CRC cells, and thereby actively interrupt cell proliferation and inflammatory signaling pathways without disturbing the normal tissue .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPMLGJVGLZOV-VPRICQMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182790 | |
Record name | Orientin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orientin | |
CAS RN |
28608-75-5 | |
Record name | Orientin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28608-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orientin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028608755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orientin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-5,7-dihydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORIENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAX93XCW6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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